Enantiomeric Potency Advantage: AL‑34662 (S) vs AL‑34707 (R) and AL‑34497 (Racemate)
AL‑34662, the (S)‑enantiomer, displays substantially greater agonist potency at recombinant human 5‑HT₂A‑C receptors than either the (R)‑enantiomer (AL‑34707) or the racemate (AL‑34497) [REFS‑1]. The (R)‑enantiomer was less potent and/or efficacious across all in‑vitro assays examined, a finding that establishes the absolute requirement for enantiopure material in mechanistic studies [REFS‑1].
| Evidence Dimension | Potency at cloned human 5‑HT₂A‑C receptors |
|---|---|
| Target Compound Data | IC₅₀ = 3–14.5 nM (AL‑34662, S‑enantiomer) [REFS‑1] |
| Comparator Or Baseline | AL‑34707 (R‑enantiomer) and AL‑34497 (racemate); both less potent and/or efficacious than AL‑34662 in all assays [REFS‑1] |
| Quantified Difference | AL‑34662 (S) > AL‑34707 (R) & AL‑34497 (racemate) in every assay; absolute IC₅₀ values for R‑enantiomer not reported but consistently inferior [REFS‑1] |
| Conditions | Cloned human 5‑HT₂A, 5‑HT₂B, and 5‑HT₂C receptor binding assays [REFS‑1] |
Why This Matters
Procurement of the correct enantiomer is mandatory; use of racemic or R‑enantiomer material yields depressed potency and confounds dose‑response interpretation.
- [1] Sharif, N. A.; McLaughlin, M. A.; Kelly, C. R. AL‑34662: A Potent, Selective, and Efficacious Ocular Hypotensive Serotonin‑2 Receptor Agonist. J. Ocul. Pharmacol. Ther. 2007, 23 (1), 1–13. View Source
